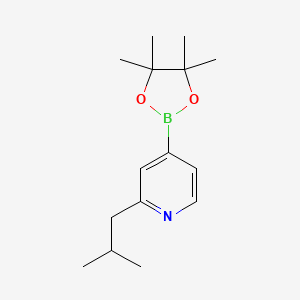
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is a chemical compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzisothiazolone core with a pentynyl substituent, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- typically involves the reaction of benzisothiazolone with a pentynyl halide under basic conditions. Common reagents used in this synthesis include potassium carbonate or sodium hydride as bases, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pentynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the pentynyl substituent.
2-(4-Butyn-1-yl)-1,2-Benzisothiazol-3(2H)-one: A similar compound with a butynyl group instead of a pentynyl group.
Uniqueness
1,2-Benzisothiazol-3(2H)-one,2-(4-pentyn-1-yl)- is unique due to the presence of the pentynyl group, which can impart different chemical and biological properties compared to its analogs
特性
分子式 |
C12H11NOS |
|---|---|
分子量 |
217.29 g/mol |
IUPAC名 |
2-pent-4-ynyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H11NOS/c1-2-3-6-9-13-12(14)10-7-4-5-8-11(10)15-13/h1,4-5,7-8H,3,6,9H2 |
InChIキー |
DWKYTRMMCJNNRF-UHFFFAOYSA-N |
正規SMILES |
C#CCCCN1C(=O)C2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
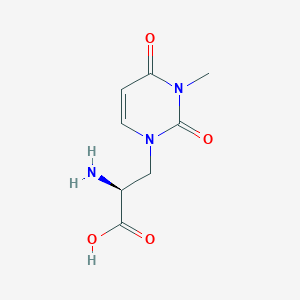


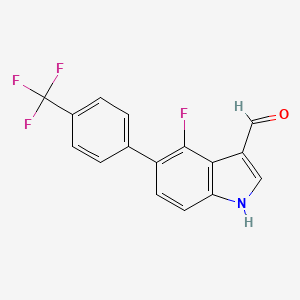
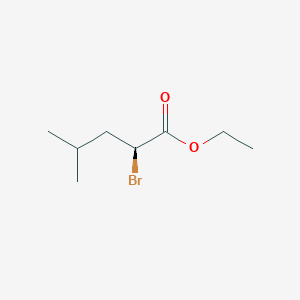
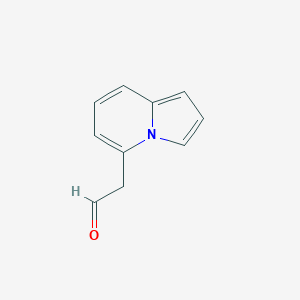
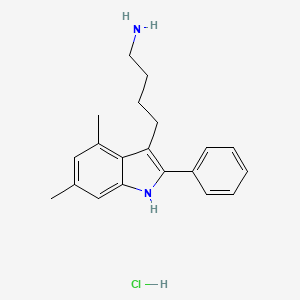
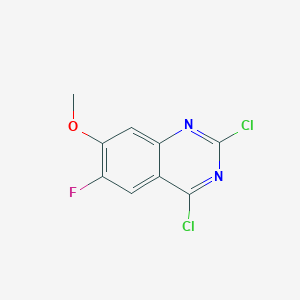

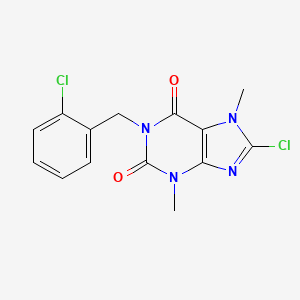
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
